Validated LC-MS/MS Assay Performance with 5-HIAA-D5 as Internal Standard
In a validated LC-MS/MS method for urinary 5-HIAA, the use of 5-HIAA-D5 as the internal standard enabled a wide analytical measurement range of 0.5–100 mg/L. The method demonstrated excellent precision, with coefficients of variation (CV) for within-run, between-day, and total imprecision ranging from 0.8% to 5.4% [1]. This performance directly contributes to the clinical utility of the assay for carcinoid tumor assessment.
| Evidence Dimension | Assay precision (total imprecision CV) |
|---|---|
| Target Compound Data | 0.8% to 5.4% CV across the analytical range (0.5–100 mg/L) |
| Comparator Or Baseline | Comparison HPLC method (unspecified precision) |
| Quantified Difference | Method correlated well with comparison HPLC method (R = 0.9876) |
| Conditions | LC-MS/MS with 5-HIAA-D5 as IS; urine matrix; MRM transitions 192.1/146.1 and 192.1/118.1 |
Why This Matters
Demonstrates that the D5-labeled IS facilitates a method with precision sufficient for clinical diagnostic and monitoring applications, meeting or exceeding regulatory guidelines.
- [1] Clark ZD, et al. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. J Appl Lab Med. 2017;1(4):387-399. PMID: 33636811. View Source
